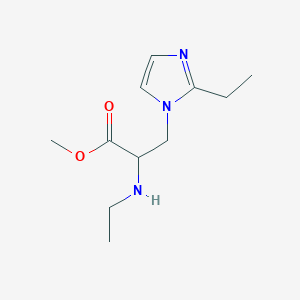
Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate is a heterocyclic compound with an intriguing structure. It contains an imidazole ring, an amino group, and an ester functionality. The compound’s systematic name reflects its substituents and connectivity, emphasizing the ethyl groups and the imidazole moiety.
Preparation Methods
Synthetic Routes::
- Combine methyl acrylate with ethylamine to obtain the ester.
- The overall reaction is:
2-ethyl-1H-imidazole+methyl acrylate+ethylamine→Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate
Imidazole Synthesis:
Esterification:Industrial Production:: Industrial-scale production typically involves continuous flow processes, optimizing yields and minimizing waste.
Chemical Reactions Analysis
Reactions::
Hydrolysis: Acidic or basic conditions.
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Catalytic hydrogenation or metal hydrides.
- Hydrolysis: Carboxylic acid and alcohol.
- Substitution: Various alkylated or substituted derivatives.
- Reduction: Reduced imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
Medicinal Use:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-3-(2-ethylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-10-13-6-7-14(10)8-9(12-5-2)11(15)16-3/h6-7,9,12H,4-5,8H2,1-3H3 |
InChI Key |
RUSCMROWDZEYSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC(C(=O)OC)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















